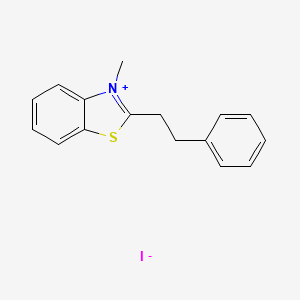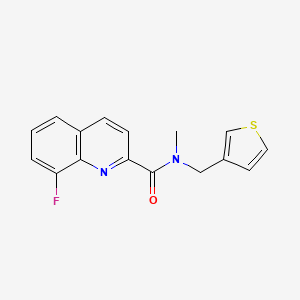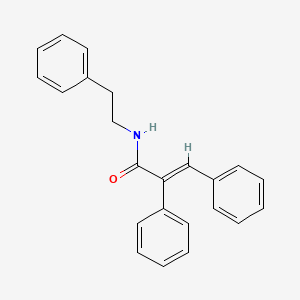
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide (MBI) is a fluorescent dye that has been extensively used in scientific research. It is a water-soluble cationic dye that can be used in a variety of applications, including bioimaging, staining, and labeling of biomolecules.
Wirkmechanismus
The mechanism of action of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide is based on its interaction with biological molecules. This compound is a cationic dye that can bind to negatively charged molecules such as DNA, RNA, and proteins. The binding of this compound to these molecules alters their optical properties, resulting in fluorescence emission. The intensity of fluorescence emission is proportional to the amount of this compound bound to the biological molecules.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not interfere with cellular processes. It is rapidly taken up by cells and can be used for live-cell imaging. This compound has been shown to be stable under physiological conditions and does not undergo photobleaching, making it an ideal tool for long-term imaging experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can detect low concentrations of biomolecules. It is also water-soluble, which makes it easy to use in biological assays. However, this compound has some limitations. It is not suitable for use in vivo due to its cationic nature, which can cause toxicity and interfere with cellular processes. It also has a limited excitation wavelength, which can limit its use in multicolor imaging experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide in scientific research. One direction is the development of this compound derivatives with improved optical properties and biocompatibility. Another direction is the use of this compound in the development of biosensors for the detection of biomolecules. This compound can also be used in the development of imaging probes for the diagnosis of diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a fluorescent dye that has been extensively used in scientific research. It has unique optical properties that make it an ideal tool for bioimaging, staining, and labeling of biomolecules. This compound has low toxicity, is stable under physiological conditions, and can be used for long-term imaging experiments. However, it has some limitations, such as its cationic nature, which can cause toxicity in vivo. There are several future directions for the use of this compound in scientific research, including the development of this compound derivatives and the use of this compound in the development of biosensors and imaging probes.
Synthesemethoden
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide can be synthesized by reacting 2-phenylethylamine and 2-mercaptobenzothiazole with methyl iodide. The reaction yields a yellow solid that can be purified by recrystallization. The purity of this compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium iodide has been widely used in scientific research due to its unique optical properties. It is a fluorescent dye that emits bright yellow-green fluorescence upon excitation with UV light. This property makes it an ideal tool for bioimaging, staining, and labeling of biomolecules. This compound has been used to label proteins, nucleic acids, and lipids in cells and tissues. It has also been used to detect amyloid fibrils, which are associated with neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-methyl-2-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NS.HI/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13;/h2-10H,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVPYHUFQYOME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CCC3=CC=CC=C3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)

![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)